An In-depth Technical Guide to 2,4,6-Trimethoxybenzylamine Hydrochloride
An In-depth Technical Guide to 2,4,6-Trimethoxybenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 2,4,6-Trimethoxybenzylamine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, a plausible experimental protocol for its synthesis via reductive amination, and a discussion of its relevance in medicinal chemistry.
Chemical Properties
2,4,6-Trimethoxybenzylamine hydrochloride is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds.[1][2] Its core structure consists of a benzene ring substituted with three methoxy groups and an aminomethyl group, which is protonated to form the hydrochloride salt.
Physicochemical Data
The key quantitative data for 2,4,6-Trimethoxybenzylamine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆ClNO₃ | [3][4] |
| Molecular Weight | 233.69 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 204-207 °C (lit.) | [3][5][6] |
| Solubility | Soluble in water, ethanol, and chloroform. | [7] |
| pKa | ~9.05 (in 10% aqueous solution) | [7] |
Structural Information
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IUPAC Name: (2,4,6-trimethoxyphenyl)methanamine;hydrochloride[4]
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SMILES: COC1=CC(=C(C(=C1)OC)CN)OC.Cl[4]
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InChI Key: BLFRMOOGAICNSZ-UHFFFAOYSA-N[4]
Synthesis and Experimental Protocols
The primary route for the synthesis of 2,4,6-Trimethoxybenzylamine hydrochloride involves the reductive amination of 2,4,6-Trimethoxybenzaldehyde. This common and efficient method in organic chemistry allows for the formation of the amine from the corresponding aldehyde.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process starting from the commercially available 2,4,6-Trimethoxybenzaldehyde. The first step is the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by the reduction of the imine to the corresponding amine. The final step involves the formation of the hydrochloride salt.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of 2,4,6-Trimethoxybenzylamine hydrochloride from 2,4,6-Trimethoxybenzaldehyde.
Materials:
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2,4,6-Trimethoxybenzaldehyde
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Ammonium chloride (NH₄Cl)
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (MeOH)
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Hydrochloric acid (HCl) solution (e.g., in diethyl ether or as a concentrated aqueous solution)
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Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 2,4,6-Trimethoxybenzaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Alternatively, sodium triacetoxyborohydride can be used as a less toxic reducing agent. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-Trimethoxybenzylamine.
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Salt Formation and Purification: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2,4,6-Trimethoxybenzylamine hydrochloride as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Characterization Workflow
The identity and purity of the synthesized 2,4,6-Trimethoxybenzylamine hydrochloride should be confirmed using a combination of analytical techniques.
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¹H NMR: Protons of the methoxy groups would appear as singlets around 3.8-4.0 ppm. The benzylic protons (CH₂) would likely be a singlet around 4.0-4.2 ppm. The aromatic protons would appear as a singlet in the region of 6.0-6.5 ppm due to the symmetrical substitution pattern. The amine protons might be a broad singlet, the chemical shift of which would be concentration and solvent dependent.
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¹³C NMR: Signals for the methoxy carbons would be expected around 55-60 ppm. The benzylic carbon would appear in the range of 35-45 ppm. The aromatic carbons would show distinct signals in the aromatic region (90-160 ppm), with the carbons attached to the methoxy groups being the most downfield.
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FT-IR: Characteristic peaks would include N-H stretching vibrations for the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and strong C-O stretching for the methoxy groups (around 1050-1250 cm⁻¹).
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Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (197.23 g/mol ).[8] Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the benzylic C-N bond.
Applications in Drug Discovery and Development
2,4,6-Trimethoxybenzylamine hydrochloride is a key building block in the synthesis of various biologically active molecules.[2] Its utility stems from the reactive primary amine group, which can be readily functionalized to introduce diverse substituents and build more complex molecular architectures.
One notable application is in the synthesis of 3-(aminomethyl)isoquinolines, which are scaffolds found in a number of pharmacologically active compounds.[6] The trimethoxy-substituted phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its activity or metabolic stability. While the direct biological activity of 2,4,6-Trimethoxybenzylamine itself is not extensively documented, the free base has been reported to exhibit some in vitro cytotoxicity against MCF-7 cells, suggesting potential for further investigation in cancer research.[8]
Safety and Handling
2,4,6-Trimethoxybenzylamine hydrochloride is classified as an irritant.[3][9] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]
Conclusion
2,4,6-Trimethoxybenzylamine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. This guide has provided a summary of its key chemical properties, a plausible and detailed synthetic protocol, and an overview of its applications. The availability of this compound and the straightforward nature of its synthesis make it an attractive starting material for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. 2,4,6-Trimethoxybenzylamine hydrochloride | CAS 146548-59-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2,4,6-Trimethoxybenzylamine hydrochloride | C10H16ClNO3 | CID 16211914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-三甲氧基苄胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4,6-トリメトキシベンジルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 2,4,6-Trimethoxybenzylamine | 77648-20-5 | FT66019 [biosynth.com]
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